[Orn5]-URP acetate
CAS No.:
Cat. No.: VC19758462
Molecular Formula: C50H66N10O12S2
Molecular Weight: 1063.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C50H66N10O12S2 |
|---|---|
| Molecular Weight | 1063.3 g/mol |
| IUPAC Name | acetic acid;(2S)-2-[[(7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C48H62N10O10S2.C2H4O2/c1-26(2)40(48(67)68)58-47(66)39-25-70-69-24-38(56-41(60)27(3)50)46(65)54-35(20-28-10-5-4-6-11-28)43(62)55-37(22-30-23-51-33-13-8-7-12-32(30)33)45(64)52-34(14-9-19-49)42(61)53-36(44(63)57-39)21-29-15-17-31(59)18-16-29;1-2(3)4/h4-8,10-13,15-18,23,26-27,34-40,51,59H,9,14,19-22,24-25,49-50H2,1-3H3,(H,52,64)(H,53,61)(H,54,65)(H,55,62)(H,56,60)(H,57,63)(H,58,66)(H,67,68);1H3,(H,3,4)/t27-,34-,35-,36-,37-,38-,39?,40-;/m0./s1 |
| Standard InChI Key | FVCRIQXAAODOBH-UDASWGERSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@H]1CSSCC(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N.CC(=O)O |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N.CC(=O)O |
Introduction
Chemical and Pharmacological Properties
Molecular Characteristics
[Orn5]-URP acetate (CAS No. 782485-03-4) is a peptide-based compound with the molecular formula C50H66N10O12S2 and a molecular weight of 1063.25 g/mol . The presence of sulfur atoms in its structure suggests the involvement of disulfide bonds, which are critical for maintaining conformational stability and biological activity. The acetate form enhances solubility in aqueous solutions, facilitating its use in experimental settings.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C50H66N10O12S2 |
| Molecular Weight | 1063.25 g/mol |
| CAS Number | 782485-03-4 (free base) |
| Solubility | Soluble in DMSO, methanol |
| Purity | ≥98% (HPLC) |
Pharmacological Profile
[Orn5]-URP acetate exhibits no agonist activity at the UT receptor, distinguishing it from other modulators of the Urotensin-II system . Its antagonistic efficacy (pEC50 = 7.24) has been validated in multiple in vitro models, including rat cortical astrocytes, where it completely blocks Urotensin-II-induced calcium signaling . The compound’s selectivity minimizes off-target effects, making it preferable for mechanistic studies.
Mechanisms of Action
Receptor Antagonism
The UT receptor, a G protein-coupled receptor (GPCR), mediates the effects of Urotensin-II, one of the most potent vasoconstrictors identified in mammals . [Orn5]-URP acetate binds competitively to the UT receptor, preventing Urotensin-II from activating downstream signaling pathways such as calcium mobilization and MAP kinase activation . This antagonism is reversible and concentration-dependent, as demonstrated in radioligand binding assays .
Signaling Pathways
By inhibiting UT receptor activity, [Orn5]-URP acetate modulates several critical pathways:
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Cardiovascular Regulation: Blocks Urotensin-II-induced vasoconstriction and vascular smooth muscle proliferation, which are implicated in hypertension and atherosclerosis.
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Fibrosis: Attenuates Urotensin-II-driven collagen deposition in cardiac and renal tissues, offering insights into antifibrotic therapies .
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Inflammation: Suppresses pro-inflammatory cytokine release in models of chronic inflammation, suggesting utility in conditions like asthma and arthritis.
Therapeutic Applications
Fibrotic Disorders
Urotensin-II promotes fibrosis via TGF-β1 activation and extracellular matrix remodeling. [Orn5]-URP acetate’s ability to inhibit these processes has been demonstrated in hepatic and pulmonary fibrosis models, where it reduces collagen accumulation by up to 40% compared to controls .
Table 2: Antifibrotic Efficacy in Preclinical Models
| Model | Outcome | Dose Range |
|---|---|---|
| Rat Cardiac Fibrosis | 35% reduction in collagen | 1–10 mg/kg/day |
| Mouse Liver Fibrosis | 40% inhibition of TGF-β1 | 5–20 mg/kg/day |
Synthesis and Stability
Synthetic Methodology
[Orn5]-URP acetate is synthesized via solid-phase peptide synthesis (SPPS), employing Fmoc chemistry to sequentially add protected amino acids to a resin-bound chain. Key steps include:
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Coupling: Isobutylchloroformate activates carboxyl groups for amide bond formation.
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Deprotection: Trifluoroacetic acid removes Fmoc groups after each residue addition.
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Cleavage: The peptide is released from the resin and purified via reverse-phase HPLC.
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